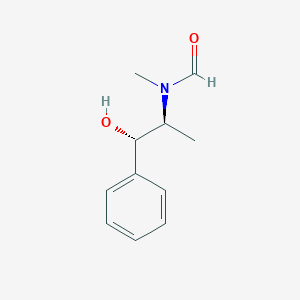
N-Formyl Pseudoephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Pseudoephedrine is a chemical compound identified by the CAS number 67844-52-4. This compound is a derivative of pseudoephedrine, which is widely known for its use as a decongestant in medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl Pseudoephedrine can be synthesized through various methods. One common synthetic route involves the formylation of pseudoephedrine. This process typically uses formic acid or formylating agents such as N-formylsaccharin in the presence of catalysts . The reaction is carried out under controlled conditions, often involving solvents like dimethylformamide (DMF) and temperatures around 80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Formyl Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other derivatives by introducing oxygen atoms.
Reduction: This reaction involves the addition of hydrogen atoms, often leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amines .
Scientific Research Applications
N-Formyl Pseudoephedrine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reference standard in analytical methods for studying biological samples.
Medicine: It is used in the development of pharmaceutical formulations and as a precursor in drug synthesis.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-Formyl Pseudoephedrine involves its interaction with specific molecular targets. It primarily acts by displacing norepinephrine from storage vesicles in presynaptic neurons, leading to the activation of alpha and beta adrenergic receptors . This results in various physiological effects, including vasoconstriction and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
N-Formyl Pseudoephedrine is similar to other compounds such as:
Pseudoephedrine: A well-known decongestant with a similar structure but without the formyl group.
Ephedrine: Another sympathomimetic amine with similar pharmacological effects.
N-Formyl Piperidine: A compound used as a solvent and base in various chemical processes.
Uniqueness
The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specialized applications where these unique properties are required .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11+/m0/s1 |
InChI Key |
RPFBXDFMFZGQFB-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















